molecular formula C13H22N4O5S B2659603 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate CAS No. 2093697-52-8

4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate

Cat. No.: B2659603
CAS No.: 2093697-52-8
M. Wt: 346.4
InChI Key: YWXTZQNUVGAREP-UHFFFAOYSA-N
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Description

The compound 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate (hereafter referred to as the "target compound") is a quaternary morpholinium salt paired with a 3-carboxypropanoate counterion. Its structure features:

  • A morpholin-4-ium ring substituted with an ethyl group.
  • A 5-methyl-4H-1,2,4-triazol-3-ylsulfanyl moiety attached to the ethyl chain.
  • A 3-carboxypropanoate anion.

Properties

IUPAC Name

4-hydroxy-4-oxobutanoate;4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]morpholin-4-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS.C4H6O4/c1-8-10-9(12-11-8)15-7-4-13-2-5-14-6-3-13;5-3(6)1-2-4(7)8/h2-7H2,1H3,(H,10,11,12);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXTZQNUVGAREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC[NH+]2CCOCC2.C(CC(=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and an appropriate dihalide.

    Coupling of the Triazole and Morpholine Rings: The triazole and morpholine rings are coupled via an alkylation reaction, where the triazole thiol reacts with a bromoethyl morpholine derivative.

    Introduction of the Carboxypropanoate Group: The final step involves the esterification of the morpholine derivative with 3-carboxypropanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also serve as a ligand in the study of metal ion coordination.

Medicine

Medically, this compound has potential applications as an antimicrobial agent due to the presence of the triazole ring, which is known for its antifungal and antibacterial properties. It may also be explored for its potential use in cancer therapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate involves its interaction with biological targets through its sulfanyl and triazole groups. These groups can form strong interactions with metal ions and enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to the broader class of 1,2,4-triazole derivatives , which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name / Structure Key Features Biological Activity / Application Reference
Target Compound Morpholinium cation, triazole-sulfanyl ethyl linker, carboxylate counterion Not explicitly reported; potential antimicrobial
5-(2-Hydroxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives Hydroxyphenyl substituent, triazole-thiol core 90% inhibition of C. albicans and E. coli at 0.01%
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-1,2,4-triazole-3-thione Difluorophenyl and sulfonylphenyl groups Synthetic intermediate; no activity reported
Thiazole-triazole benzamides (e.g., 9a–k) Thiazole-triazole hybrid, benzamide substituents Tyrosinase inhibition (potential for depigmentation)
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid Triazole-sulfanyl with propanoic acid chain Structural analog; no activity reported
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Bromophenyl and ethanol substituents Synthetic methodology demonstrated

Key Differentiators

Morpholinium Cation : Unlike most triazole derivatives with neutral or anionic structures, the target compound’s cationic morpholinium ring may enhance solubility or membrane interaction.

Biological Activity

The compound 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is a derivative of morpholine and incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O3SC_{12}H_{18}N_{4}O_{3}S with a molecular weight of approximately 298.36 g/mol. The structure features a morpholine ring and a triazole ring connected by a sulfanyl group, which is crucial for its biological activity.

  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties. Research indicates that they inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
  • Anticancer Properties : Triazole derivatives have been studied for their chemopreventive effects. They can induce apoptosis in cancer cells by activating various signaling pathways, including those related to oxidative stress and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

Biological Activity Data Table

Activity Type Mechanism Reference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of AChE
AntiviralPotential inhibition of viral replication

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than 20 µM, suggesting potent anticancer activity.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against various pathogens. The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
  • Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.

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